molecular formula C27H36N2O6 B2741111 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide CAS No. 921567-23-9

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide

Cat. No. B2741111
CAS RN: 921567-23-9
M. Wt: 484.593
InChI Key: ZOWXEHYGNZIKBX-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide is a useful research compound. Its molecular formula is C27H36N2O6 and its molecular weight is 484.593. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

Research into similar heterocyclic compounds, such as the synthesis of dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, highlights the innovative approaches to creating novel fused oxazapolycyclic skeletons. These compounds exhibit significant photophysical properties, such as strong blue emission in dichloromethane, indicating potential applications in materials science and photodynamic therapy (Petrovskii et al., 2017).

Biological Activity and Pharmacological Potential

The development of compounds with specific biological activities is a primary focus of research in this area. For example, the synthesis and antimicrobial evaluation of novel triazole, tetrazole, and spirocyclic derivatives derived from benzo[f][1,3,5]triazepine structures have demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential as novel antimicrobial agents (Abu‐Hashem & El‐Shazly, 2019).

Anticonvulsant and Hypnotic Agents

The investigation into 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones has revealed compounds with significant anticonvulsant effects in maximal electroshock (MES) tests, indicating their potential as anticonvulsant and hypnotic agents. These findings suggest the therapeutic relevance of such compounds in the treatment of neurological disorders (Deng et al., 2011).

Advanced Material Applications

The synthesis and characterization of novel compounds with unique structural features also contribute to advancements in materials science. For instance, the development of N,N',N'',N'''-tetra(2,3-dihydroxybenzoyl)tetraazacyclotetra- and hexadecanes as specific sequestering agents for actinides demonstrates the potential for these compounds in environmental remediation and nuclear waste management (Weitl et al., 1978).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O6/c1-7-13-29-20-12-11-19(16-21(20)35-17-27(5,6)26(29)31)28-25(30)18-14-22(32-8-2)24(34-10-4)23(15-18)33-9-3/h11-12,14-16H,7-10,13,17H2,1-6H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWXEHYGNZIKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide

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